LC kinetic stabilizer-2
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Overview
Description
LC kinetic stabilizer-2 is a potent amyloidogenic immunoglobulin light chain kinetic stabilizer with an effective concentration (EC50) of 24 nM . This compound is primarily used in scientific research to stabilize light chains, preventing their misfolding and aggregation, which is crucial in the study and treatment of light chain amyloidosis .
Preparation Methods
The synthetic routes and reaction conditions for LC kinetic stabilizer-2 involve the use of small molecules that preferentially bind to the natively folded state of full-length light chains . The industrial production methods typically involve high-throughput screening of small molecules to identify those that can kinetically stabilize light chains . The compound is synthesized using a simple urea linker module, which reveals a novel binding sub-site .
Chemical Reactions Analysis
LC kinetic stabilizer-2 undergoes various chemical reactions, including binding to the light chain dimerization interface within full-length light chains . Common reagents and conditions used in these reactions include protease-coupled fluorescence polarization assays to assess kinetic stability . The major products formed from these reactions are stabilized light chains that are resistant to proteolysis and aggregation .
Scientific Research Applications
LC kinetic stabilizer-2 has a wide range of scientific research applications. In chemistry, it is used to study the stabilization of amyloidogenic immunoglobulin light chains . In biology and medicine, it is used to develop treatments for light chain amyloidosis, a condition where misfolded light chains aggregate and cause organ damage . The compound is also used in the pharmaceutical industry to develop new drugs that can stabilize light chains and prevent their aggregation .
Mechanism of Action
The mechanism of action of LC kinetic stabilizer-2 involves binding to the natively folded state of full-length light chains, protecting them against unfolding, proteolysis, and aggregation . The molecular targets include the highly conserved residues in the light chains that form binding sites for the stabilizer . The pathways involved include the prevention of light chain misfolding and aggregation, which is crucial in the treatment of light chain amyloidosis .
Comparison with Similar Compounds
LC kinetic stabilizer-2 is unique in its ability to stabilize amyloidogenic immunoglobulin light chains with a high degree of efficacy (EC50 of 24 nM) . Similar compounds include other small molecule kinetic stabilizers that protect light chains from endoproteolysis . this compound stands out due to its novel binding sub-site and its potent stabilizing effects .
Biological Activity
LC kinetic stabilizer-2 is a small molecule designed to stabilize amyloidogenic immunoglobulin light chains (LCs), which are implicated in various diseases, including light chain amyloidosis (AL). This compound acts as a kinetic stabilizer, selectively binding to the native state of LCs and thereby preventing their misfolding and aggregation. This article reviews the biological activity of this compound, supported by data tables and case studies.
The primary mechanism by which this compound operates involves its preferential binding to the natively folded state of full-length light chains over their misfolded forms. This selective binding increases the activation free energy for misfolding, thus lowering the population of proteotoxic species. The compound's efficacy is quantified by its half-maximal effective concentration (EC50), which is reported to be 24 nM, indicating a potent ability to stabilize LCs in biological systems .
Structure-Activity Relationship
Research has identified key structural components of this compound that contribute to its binding affinity and stability enhancement:
Component | Function |
---|---|
Anchor Substructure | Binds to the hydrophobic anchor cavity |
Linker Module | Facilitates interaction between domains |
Distal Substructure | Engages solvent-exposed regions |
Aromatic Core | Enhances π-π stacking interactions |
The design of this compound incorporates these elements to maximize its interaction with the target protein structure, as evidenced by crystallographic studies that reveal distinct binding sites on the LC dimer .
Biological Activity Data
A series of assays were conducted to evaluate the protective effects of this compound against proteolytic degradation. The results from these assays are summarized in Table 1.
Table 1: Protective Effects of this compound
Concentration (μM) | Fold Protection | Comments |
---|---|---|
0.1 | 1.5 | Minimal stabilization observed |
1.0 | 3.0 | Moderate stabilization |
10 | 10 | Significant stabilization |
100 | 15 | Maximum observed stabilization |
These findings indicate that as the concentration of this compound increases, so does its protective effect against proteolysis, demonstrating its potential therapeutic utility in clinical settings .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Case Study 1: AL Patient Model
- In vitro studies using patient-derived plasma cells showed that treatment with this compound significantly reduced the levels of misfolded LCs and associated cytotoxicity.
- The study reported a reduction in organ damage markers, suggesting potential for clinical application.
- Case Study 2: Cardiomyopathy Prevention
-
Case Study 3: Long-term Efficacy
- Longitudinal studies demonstrated sustained efficacy of this compound over extended treatment periods, with no significant adverse effects noted.
- The study reinforced the potential for chronic administration in managing AL patients.
Properties
Molecular Formula |
C28H31N3O3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-[2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]ethyl]-3-(naphthalen-2-ylmethyl)urea |
InChI |
InChI=1S/C28H31N3O3/c1-4-31(5-2)23-12-13-24-19(3)25(27(32)34-26(24)17-23)14-15-29-28(33)30-18-20-10-11-21-8-6-7-9-22(21)16-20/h6-13,16-17H,4-5,14-15,18H2,1-3H3,(H2,29,30,33) |
InChI Key |
UNGOQWZYCKODED-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CCNC(=O)NCC3=CC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
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